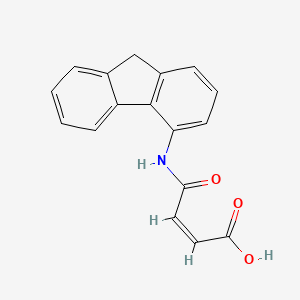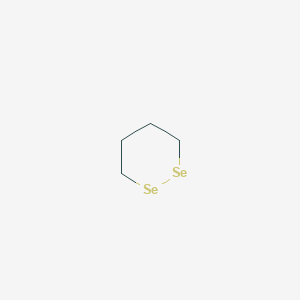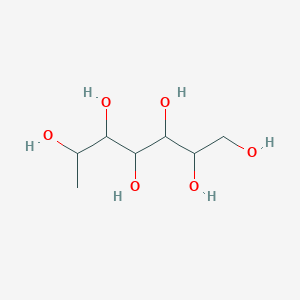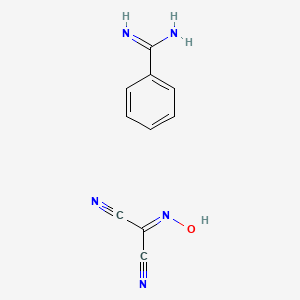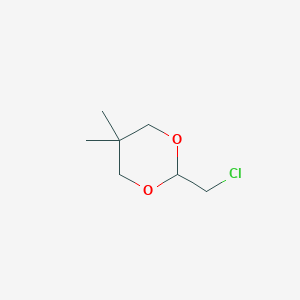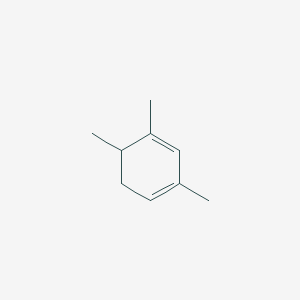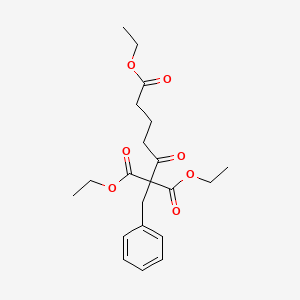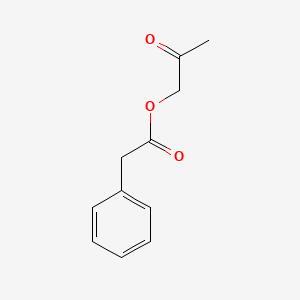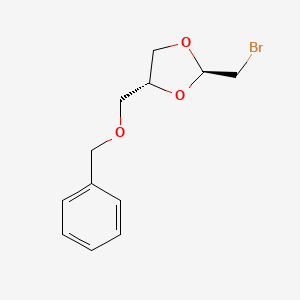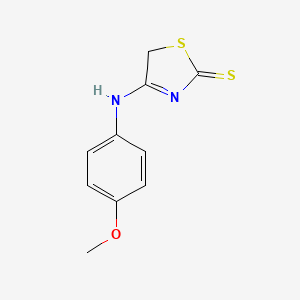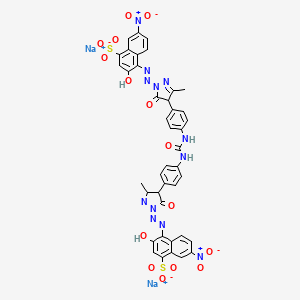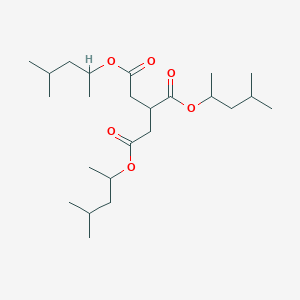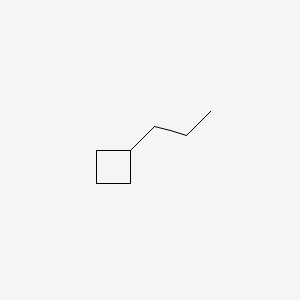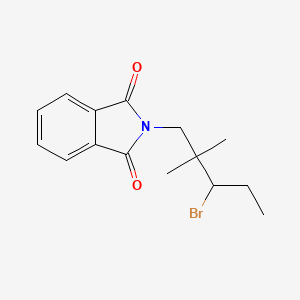
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is a complex organic compound with a unique structure that includes a brominated alkyl chain and an isoindole dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione typically involves the bromination of 2,2-dimethylpentane followed by a coupling reaction with isoindole-1,3-dione. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The coupling reaction is usually carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines can be used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The brominated alkyl chain can facilitate interactions with hydrophobic regions of proteins or cell membranes, while the isoindole dione moiety can participate in hydrogen bonding or other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Iodo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Methyl-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
Uniqueness
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted or eliminated under controlled conditions, providing versatility in synthetic applications.
Propriétés
Numéro CAS |
6632-85-5 |
|---|---|
Formule moléculaire |
C15H18BrNO2 |
Poids moléculaire |
324.21 g/mol |
Nom IUPAC |
2-(3-bromo-2,2-dimethylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BrNO2/c1-4-12(16)15(2,3)9-17-13(18)10-7-5-6-8-11(10)14(17)19/h5-8,12H,4,9H2,1-3H3 |
Clé InChI |
MHLAFIJTAHQENQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)CN1C(=O)C2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


